4,5-Dimethylisoxazol-3-amine
CAS No.: 13999-39-8
Cat. No.: VC21184016
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13999-39-8 |
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Molecular Formula | C5H8N2O |
Molecular Weight | 112.13 g/mol |
IUPAC Name | 4,5-dimethyl-1,2-oxazol-3-amine |
Standard InChI | InChI=1S/C5H8N2O/c1-3-4(2)8-7-5(3)6/h1-2H3,(H2,6,7) |
Standard InChI Key | VPANVNSDJSUFEF-UHFFFAOYSA-N |
SMILES | CC1=C(ON=C1N)C |
Canonical SMILES | CC1=C(ON=C1N)C |
Introduction
Physical and Chemical Properties
4,5-Dimethylisoxazol-3-amine possesses distinct physical and chemical characteristics that determine its behavior in chemical reactions and biological systems. The compound has several identifiers and fundamental properties that have been extensively documented.
Basic Identifiers and Structural Information
The compound is characterized by a five-membered heterocyclic isoxazole ring containing nitrogen and oxygen atoms, with specific substituents at defined positions .
Table 1: Chemical Identifiers and Properties of 4,5-Dimethylisoxazol-3-amine
Property | Value |
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IUPAC Name | 4,5-dimethyl-1,2-oxazol-3-amine |
Molecular Formula | C5H8N2O |
Molecular Weight | 112.13 g/mol |
CAS Number | 13999-39-8 |
InChI | InChI=1S/C5H8N2O/c1-3-4(2)8-7-5(3)6/h1-2H3,(H2,6,7) |
InChIKey | VPANVNSDJSUFEF-UHFFFAOYSA-N |
SMILES | CC1=C(ON=C1N)C |
European Community (EC) Number | 237-802-7 |
DSSTox Substance ID | DTXSID60161207 |
The molecular structure features two methyl groups and an amino group, imparting specific chemical reactivity and physical properties to the compound .
Physical Properties and Hazard Information
The compound presents specific hazard characteristics that must be considered when handling:
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Hazard Statements: H315-H319-H335 (causes skin irritation, serious eye irritation, and may cause respiratory irritation)
As with many chemical compounds, safe handling procedures including appropriate personal protective equipment should be employed when working with 4,5-Dimethylisoxazol-3-amine.
Applications in Research and Development
4,5-Dimethylisoxazol-3-amine and related isoxazole derivatives have found significant applications in pharmaceutical research and development.
Role in Medicinal Chemistry
Isoxazole derivatives similar to 4,5-Dimethylisoxazol-3-amine have demonstrated considerable potential in drug discovery:
Recent research published in Frontiers in Pharmacology investigated derivatives containing the 3,5-dimethylisoxazol-4-yl moiety as BRD4 inhibitors with anti-cancer properties. While this research focused on a different isomeric form (3,5-dimethylisoxazol-4-yl), it demonstrates the importance of dimethylisoxazole scaffolds in drug development .
The study revealed that:
"The 3,5-dimethylisoxazole moiety, serving as a ε-N-lysine acetylation (KAc) motif mimic, established a hydrogen bond with Asn140 and a water-bridging hydrogen bond with Tyr97."
This binding characteristic makes dimethylisoxazole derivatives valuable in the design of bromodomain inhibitors, which are promising candidates for cancer treatment.
Structure-Activity Relationship Studies
The presence of the amino group at position 3 of 4,5-Dimethylisoxazol-3-amine allows for various chemical modifications, making it a versatile starting point for structure-activity relationship (SAR) studies.
Research involving related compounds has demonstrated that:
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Substitution patterns on the isoxazole ring significantly influence biological activity
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The amino group can be modified to form amides, sulfonamides, or other derivatives
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The isoxazole core serves as a rigid scaffold that can present functional groups in specific spatial orientations for optimal target interactions
Comparison with Isomeric Compounds
Understanding the structural relationship between 4,5-Dimethylisoxazol-3-amine and its isomers is important for appreciating its unique properties and applications.
Structural Isomers
Three key isomeric aminodimethylisoxazoles are of particular interest:
Table 2: Comparison of Aminodimethylisoxazole Isomers
Compound | CAS Number | Structural Characteristics | Notable Applications |
---|---|---|---|
4,5-Dimethylisoxazol-3-amine | 13999-39-8 | Amino at position 3, methyl groups at positions 4,5 | Various chemical syntheses and pharmaceutical applications |
3,5-Dimethylisoxazol-4-amine | 31329-64-3 | Amino at position 4, methyl groups at positions 3,5 | Investigated in BRD4 inhibitors with anti-cancer properties |
5-Amino-3,4-dimethylisoxazole | 19947-75-2 | Amino at position 5, methyl groups at positions 3,4 | Precursor in the synthesis of sulfisoxazole (antimicrobial agent) |
Each of these isomers exhibits distinct chemical reactivity and biological activity profiles due to the different spatial arrangements of the amino and methyl substituents .
Related Derivatives
Beyond simple isomers, other related derivatives include:
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(3,5-Dimethylisoxazol-4-yl)methylamine (CAS: 131052-47-6): Features an aminomethyl group instead of a direct amino substituent
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5-Methyl-3-isoxazolamine (CAS: 1072-67-9): Contains only a single methyl group, making it a simpler analog
These structural variations provide a spectrum of compounds with different physicochemical properties and potential applications.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 4,5-Dimethylisoxazol-3-amine is defined by both the isoxazole ring system and the primary amine functionality.
Amine Reactivity
As a primary amine, the 3-amino group can undergo various transformations:
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Formation of amides via acylation reactions
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Creation of sulfonamides through reaction with sulfonyl chlorides
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Imine formation with aldehydes and ketones
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Alkylation to form secondary and tertiary amines
These transformations are evident in research studies where derivatives were synthesized through modification of the amino group. For example, in the development of BRD4 inhibitors, researchers utilized such chemistry to create a series of compounds with varying substituents .
Isoxazole Ring Chemistry
The isoxazole ring itself possesses specific reactivity patterns:
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Relative stability to many reaction conditions
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Potential for ring-opening under specific conditions
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Ability to participate in coordination chemistry
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Involvement in hydrogen bonding networks that can be important for biological activity
Analytical Characterization
Proper identification and purity assessment of 4,5-Dimethylisoxazol-3-amine typically involves multiple analytical techniques.
Spectroscopic Methods
Based on its structure, 4,5-Dimethylisoxazol-3-amine would exhibit characteristic spectral patterns:
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NMR Spectroscopy: Would show signals for the two methyl groups (typically in the δ 2.0-2.5 ppm range for ¹H NMR) and the amino group protons
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IR Spectroscopy: Characteristic bands for N-H stretching (primary amine) and the isoxazole ring system
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Mass Spectrometry: Molecular ion peak at m/z 112, corresponding to the molecular weight, along with fragmentation patterns specific to the isoxazole structure
Chromatographic Analysis
Chromatographic techniques such as HPLC and GC are commonly employed for purity assessment and quantitative analysis of this type of compound.
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